Cas no 73602-61-6 (Triethylamine trihydrofluoride)
Triethylamine trihydrofluoride Chemical and Physical Properties
Names and Identifiers
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- triethylammonium fluoride
- Triethylamine trihydrofluoride
- N,N-diethylethanamine,trihydrofluoride
- Triethylamine Trihyd
- TREAT-HF
- Ethanamine,N,N-diethyl-, trihydrofluoride (9CI)
- Triethylamine tris(hydrogen fluoride)
- Triethylamine tris-hydrofluoride
- TREAT HF
- N,N-Diethylethanamine trihydrofluoride
- hydrogen fluoride in triethylamine
- W-109015
- hf 37% in triethylamine
- BCP16967
- FT-0641474
- triethylamine tris(hydrofluoride)
- AKOS005063657
- triethylaminetrihydrofluoride
- MFCD00043294
- EINECS 277-550-5
- Triethylamine trihydrof luoride
- T2022
- F0001-1857
- Triethylamine trihydrofluoride, 98%
- IKGLACJFEHSFNN-UHFFFAOYSA-N
- triethylamine trihydroflouride
- trietylamine trihydrofluoride
- triethylamine trishydrofluoride
- EN300-97327
- triethyl amine trihydrofluoride
- J-802294
- 73602-61-6
- Ethanamine, N,N-diethyl-, trihydrofluoride
- N,N-diethylethanamine;trihydrofluoride
- Triethylamine-trihydrofluoride
- triethylazanium;fluoride;dihydrofluoride
- DTXSID2074372
- Ethanamine, N,N-diethyl-, hydrofluoride (1:3)
- Triethylamine trihydrofluoride,98%
- DB-055781
- Triethylamine tri(hydrogen fluoride); Triethylamine Trihydrofluoride; Triethylamine Tris(hydrogen fluoride);
-
- MDL: MFCD00043294
- Inchi: 1S/C6H15N.3FH/c1-4-7(5-2)6-3;;;/h4-6H2,1-3H3;3*1H
- InChI Key: IKGLACJFEHSFNN-UHFFFAOYSA-N
- SMILES: F.F.F.N(CC)(CC)CC
- BRN: 5522945
Computed Properties
- Exact Mass: 161.13900
- Monoisotopic Mass: 161.139
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 25.7
- Covalently-Bonded Unit Count: 4
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 3.2A^2
Experimental Properties
- Color/Form: Colorless liquid
- Density: 0.989 g/mL at 25 °C(lit.)
- Melting Point: -29 - -27°C
- Boiling Point: 70 °C/15 mmHg(lit.)
- Flash Point: 87 ºC
- Refractive Index: n20/D 1.3915(lit.)
- PH: 3 (H2O, 20℃)(saturated aqueous solution)
- Water Partition Coefficient: dissolution
- PSA: 3.24000
- LogP: 2.94620
- Solubility: Completely soluble in water.
- Vapor Pressure: No data available
- Sensitiveness: Hygroscopic
Triethylamine trihydrofluoride Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H300,H310,H314,H330
- Warning Statement: P260,P264,P280,P284,P302+P350,P305+P351+P338
- Hazardous Material transportation number:UN 3265 8/PG 2
- WGK Germany:3
- Hazard Category Code: 26/27/28-35
- Safety Instruction: S26-S36/37/39-S45-S7/9-S36/37
-
Hazardous Material Identification:
- Packing Group:II
- Hazard Level:8
- HazardClass:6.1 (8)
- PackingGroup:I
- TSCA:Yes
- Storage Condition:Store at room temperature
- Safety Term:8
- Packing Group:II
- Risk Phrases:R26/27/28; R35
Triethylamine trihydrofluoride Customs Data
- HS CODE:29211910
- Customs Data:
China Customs Code:
2921199090Overview:
2921199090 Other acyclic monoamines and their derivatives and salts.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921199090 other acyclic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Triethylamine trihydrofluoride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 003029-25ml |
Triethylamine trihydrofluoride |
73602-61-6 | 98% | 25ml |
£12.00 | 2021-07-03 | |
| Fluorochem | 003029-100ml |
Triethylamine trihydrofluoride |
73602-61-6 | 98% | 100ml |
£21.00 | 2021-07-03 | |
| Fluorochem | 003029-500ml |
Triethylamine trihydrofluoride |
73602-61-6 | 98% | 500ml |
£55.00 | 2021-07-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T107263-500g |
Triethylamine trihydrofluoride |
73602-61-6 | 97% | 500g |
¥299.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T107263-25g |
Triethylamine trihydrofluoride |
73602-61-6 | 97% | 25g |
¥48.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T107263-100g |
Triethylamine trihydrofluoride |
73602-61-6 | 97% | 100g |
¥89.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T107263-5g |
Triethylamine trihydrofluoride |
73602-61-6 | 97% | 5g |
¥29.90 | 2023-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T33800-500g |
Triethylamine trihydrofluoride |
73602-61-6 | 98% | 500g |
¥658.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T33800-100g |
Triethylamine trihydrofluoride |
73602-61-6 | 100g |
¥198.0 | 2021-09-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T819171-2.5kg |
Triethylamine trihydrofluoride |
73602-61-6 | 97% | 2.5kg |
¥1,548.00 | 2022-08-31 |
Triethylamine trihydrofluoride Suppliers
Triethylamine trihydrofluoride Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on Triethylamine trihydrofluoride
Triethylamine trihydrofluoride (CAS No. 73602-61-6): A Versatile Reagent in Modern Chemical Synthesis
Triethylamine trihydrofluoride, with the chemical formula C6H15F3N and CAS number 73602-61-6, is a fluorinated amine derivative that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This compound serves as a crucial intermediate in the preparation of various fluorinated compounds, which are increasingly important in the development of novel drugs and materials. Its unique structure, featuring a trialkylamine core functionalized with three hydrofluoride groups, imparts distinct chemical properties that make it invaluable in synthetic chemistry.
The application of Triethylamine trihydrofluoride spans across multiple domains, including pharmaceutical synthesis, agrochemical production, and advanced material science. One of its most notable uses is as a fluorinating agent in the synthesis of perfluorinated compounds. These compounds are highly valued for their thermal stability, chemical inertness, and resistance to degradation, making them ideal for applications in high-performance materials such as coatings, adhesives, and electronic components.
In recent years, there has been a surge in research focusing on the development of new therapeutic agents with enhanced efficacy and reduced side effects. The incorporation of fluorine atoms into drug molecules has been shown to improve metabolic stability, binding affinity, and overall pharmacological activity. Triethylamine trihydrofluoride plays a pivotal role in this context by facilitating the introduction of fluorine into complex molecular frameworks. For instance, it has been employed in the synthesis of antiviral and anticancer agents where fluorinated moieties are critical for optimizing drug properties.
The synthesis of Triethylamine trihydrofluoride typically involves the reaction of triethylamine with hydrogen fluoride (HF) under controlled conditions. This process requires careful handling due to the corrosive and reactive nature of HF. However, advancements in synthetic methodologies have enabled more efficient and safer production methods, making it more accessible for industrial applications. Recent studies have explored catalytic approaches to enhance yield and purity while minimizing waste generation.
One of the most compelling aspects of Triethylamine trihydrofluoride is its ability to act as a ligand in transition metal-catalyzed reactions. Transition metal complexes are widely used in organic synthesis for their ability to facilitate complex transformations under mild conditions. The hydrofluoride groups in Triethylamine trihydrofluoride can coordinate with various metal centers, enhancing catalytic activity and selectivity. This property has been leveraged in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, which are fundamental to constructing complex organic molecules.
In the realm of pharmaceutical research, Triethylamine trihydrofluoride has been utilized in the development of next-generation antiviral drugs. The demand for effective treatments against emerging viral threats has spurred innovation in medicinal chemistry. Researchers have discovered that incorporating fluorine atoms into antiviral agents can enhance their resistance to enzymatic degradation and improve bioavailability. For example, fluorinated nucleoside analogs have shown promise in treating RNA viruses by inhibiting viral replication through structural mimicry.
The environmental impact of synthetic chemicals is another critical consideration in modern chemistry. The use of fluorochemicals has raised concerns due to their potential persistence in the environment. However, efforts are underway to develop greener alternatives that minimize environmental footprint while maintaining high performance. Innovations such as biodegradable fluorinated compounds and solvent-free reaction conditions are being explored to address these challenges. The role of Triethylamine trihydrofluoride in these developments is significant, as it provides a versatile tool for constructing environmentally friendly fluorinated products.
The future prospects of Triethylamine trihydrofluoride are promising, with ongoing research uncovering new applications and refining existing ones. As the demand for advanced materials and pharmaceuticals continues to grow, the importance of efficient fluorination methods will only increase. Collaborative efforts between academia and industry are essential to drive innovation and ensure that sustainable practices are adopted widely. The continued exploration of novel synthetic pathways will further enhance the utility of this compound in addressing global challenges.
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